1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-bromo-2,4-difluorobenzene.
Lithiation: The bromine atom in 1-bromo-2,4-difluorobenzene undergoes lithiation using a strong base such as n-butyllithium, resulting in the formation of a lithiated intermediate.
Cyclopropanation: The lithiated intermediate is then reacted with ethyl diazoacetate to form the cyclopropane ring.
Chemical Reactions Analysis
1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions involving cyclopropane-containing molecules.
Mechanism of Action
The mechanism of action of 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds such as:
1-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid: Lacks the bromine substituent, which may affect its reactivity and applications.
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid: Contains only one fluorine atom, potentially altering its electronic properties and biological activity.
This compound’s unique combination of bromine and fluorine substituents, along with the cyclopropane ring, distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
1781102-47-3 |
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Molecular Formula |
C10H7BrF2O2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7BrF2O2/c11-7-6(12)2-1-5(8(7)13)10(3-4-10)9(14)15/h1-2H,3-4H2,(H,14,15) |
InChI Key |
SOKAMKLAOHFUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=C(C=C2)F)Br)F)C(=O)O |
Purity |
90 |
Origin of Product |
United States |
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